molecular formula C12H7Cl2FN2O B5034679 2-chloro-N-(5-chloropyridin-2-yl)-6-fluorobenzamide

2-chloro-N-(5-chloropyridin-2-yl)-6-fluorobenzamide

Cat. No.: B5034679
M. Wt: 285.10 g/mol
InChI Key: DVTAHVIMNDNQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(5-chloropyridin-2-yl)-6-fluorobenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of chlorine, fluorine, and pyridine moieties, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-chloropyridin-2-yl)-6-fluorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-chloropyridin-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-chloropyridin-2-yl)-6-fluorobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

2-chloro-N-(5-chloropyridin-2-yl)-6-fluorobenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-chloropyridin-2-yl)-6-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(5-chloropyridin-2-yl)acetamide
  • 2-chloro-N-(5-chloropyridin-2-yl)benzamide
  • 2-chloro-N-(5-chloropyridin-2-yl)carbamothioyl)benzamide

Uniqueness

Compared to similar compounds, 2-chloro-N-(5-chloropyridin-2-yl)-6-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

2-chloro-N-(5-chloropyridin-2-yl)-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2FN2O/c13-7-4-5-10(16-6-7)17-12(18)11-8(14)2-1-3-9(11)15/h1-6H,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTAHVIMNDNQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=NC=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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